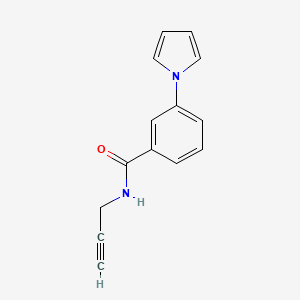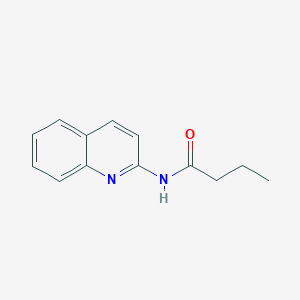
Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone, commonly known as APTM, is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. APTM belongs to the class of thioamides and has been synthesized using various methods.
Mécanisme D'action
APTM exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. It also modulates the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain and mood.
Biochemical and physiological effects:
Studies have shown that APTM exhibits potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit COX-2 activity. It has also been found to possess antioxidant properties, which help to protect cells against oxidative stress. APTM has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
APTM has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits potent biological effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, the optimal dosage and duration of treatment for APTM are not well-established, which can make it difficult to interpret experimental results.
Orientations Futures
Several future directions for APTM research can be identified. One area of interest is the development of new synthetic methods for APTM that can improve its yield and purity. Another direction is the investigation of APTM's potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the optimal dosage and duration of treatment for APTM and to investigate its potential side effects.
Conclusion:
APTM is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic properties and has been investigated for its potential use in the treatment of several diseases. While APTM has several advantages for use in lab experiments, its solubility in water is limited, and the optimal dosage and duration of treatment are not well-established. Future research directions include the development of new synthetic methods, investigation of its potential use in the treatment of other diseases, and further studies to elucidate its optimal dosage and potential side effects.
Méthodes De Synthèse
APTM can be synthesized using different methods, including the reaction of thioamide with ketones, amination of ketones followed by thioamide formation, and the reaction of ketones with thioamides. The most commonly used method involves the reaction of thioamide with ketones in the presence of a base catalyst. This method has been optimized to achieve high yields of APTM with minimal side reactions.
Applications De Recherche Scientifique
APTM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-5-10-8-11(15-9(10)2)12(14)13-6-4-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSCSKIIKYUPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
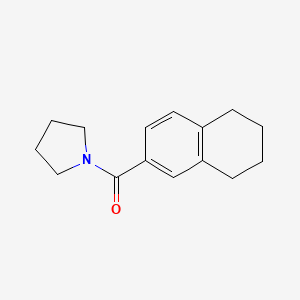

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
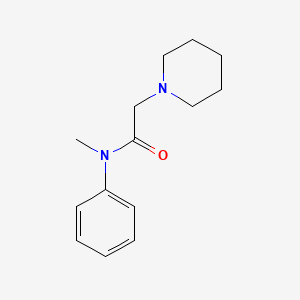

![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
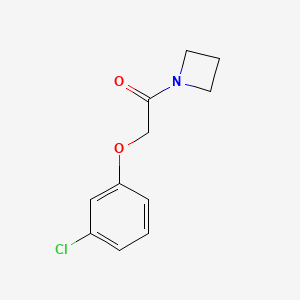
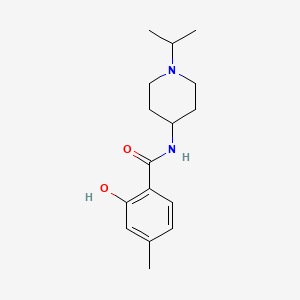
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
